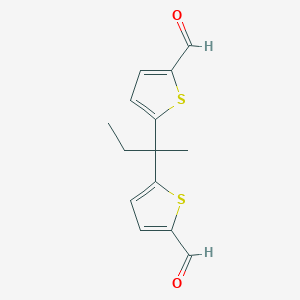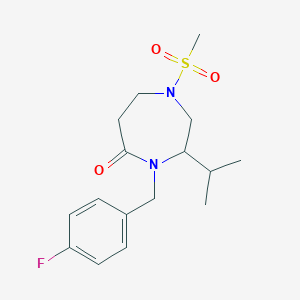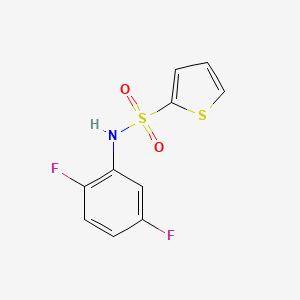
5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde), also known as BTDA, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a versatile molecule that can be synthesized through different methods and has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) has been found to have several scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been investigated for its potential as a molecular switch in organic electronic devices and as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) has been studied for its potential as a catalyst in organic reactions and as a building block for the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) is not fully understood, but it is believed to involve the formation of a complex with metal ions, which leads to changes in the electronic properties of the molecule. These changes can result in fluorescence emission, redox reactions, or other biochemical and physiological effects.
Biochemical and Physiological Effects:
5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) has been found to have several biochemical and physiological effects, including its ability to bind and detect metal ions such as copper and iron. It has also been shown to have antioxidant properties and to inhibit the growth of cancer cells in vitro. Additionally, 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) in lab experiments is its versatility, as it can be synthesized through different methods and used for various applications. Additionally, 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) has a high stability and can be stored for long periods without degradation. However, one limitation of using 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) is its potential toxicity, which requires careful handling and disposal procedures.
Direcciones Futuras
There are several future directions for the research and development of 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde), including its use as a molecular switch in organic electronic devices and its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) could be further investigated for its potential as a catalyst in organic reactions and as a building block for the synthesis of other organic compounds. Further studies could also be conducted to investigate the toxicity and safety of 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) is a versatile molecule that has been extensively studied for its potential applications in various fields. Its synthesis methods have been optimized for high yields, and it has been found to have several biochemical and physiological effects. While there are advantages and limitations to using 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) in lab experiments, there are several future directions for its research and development, which could lead to the development of new therapies and technologies.
Métodos De Síntesis
5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) can be synthesized through various methods, including the reaction of 2-thiophenecarbaldehyde with 2,2-butanediol, followed by oxidation with an oxidizing agent such as potassium permanganate. Another method involves the reaction of 2-thiophenecarbaldehyde with 2,2-butanedione followed by reduction with sodium borohydride. These methods have been extensively studied and optimized for the production of high yields of 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde).
Propiedades
IUPAC Name |
5-[2-(5-formylthiophen-2-yl)butan-2-yl]thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c1-3-14(2,12-6-4-10(8-15)17-12)13-7-5-11(9-16)18-13/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRFGNFPIUXEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(S1)C=O)C2=CC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxylic acid](/img/structure/B5482873.png)
![2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidin-4-amine](/img/structure/B5482874.png)
![N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine](/img/structure/B5482881.png)
![5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5482892.png)

![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine](/img/structure/B5482906.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5482909.png)
![6-methyl-5-{[4-(2-pyridin-4-ylethyl)piperazin-1-yl]sulfonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5482920.png)


![N-(5-chloro-2-methylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5482935.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide](/img/structure/B5482943.png)
![2-({5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5482965.png)
![N-{1-{[(3-methoxypropyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5482967.png)